Molecular Weight and Hydrophobicity Differentiation of DBCO-PEG1-NH-Boc Versus Longer PEG Spacer Analogs
DBCO-PEG1-NH-Boc exhibits the lowest molecular weight and highest calculated LogP among the DBCO-PEG-NH-Boc series, reflecting its minimal PEG1 spacer. Compared to DBCO-PEG4-NH-Boc, DBCO-PEG6-NH-Boc, and DBCO-PEG12-NH-Boc, the PEG1 variant shows a 21% to 50% reduction in molecular weight and a LogP increase from 1.9 (PEG6) to 2.6 [1]. This positions DBCO-PEG1-NH-Boc as the most hydrophobic member of the series, which affects solubility and may reduce non-specific hydrophobic interactions in aqueous bioconjugation environments. The topological polar surface area (tPSA) decreases correspondingly as PEG units decrease, with DBCO-PEG1-NH-Boc at 97 Ų compared to 143 Ų for the PEG6 variant .
| Evidence Dimension | Molecular weight and hydrophobicity (LogP) across PEG spacer length variants |
|---|---|
| Target Compound Data | MW 491.58, LogP 2.6, tPSA 97 Ų |
| Comparator Or Baseline | DBCO-PEG4-NH-Boc: MW 623.8; DBCO-PEG6-NH-Boc: MW 711.84, LogP 1.9, tPSA 143 Ų; DBCO-PEG12-NH-Boc: MW 976.2 |
| Quantified Difference | MW reduction: 21% (vs PEG4), 31% (vs PEG6), 50% (vs PEG12); LogP increase: +0.7 units (vs PEG6) |
| Conditions | Calculated physicochemical parameters from vendor technical datasheets |
Why This Matters
Lower molecular weight reduces steric bulk in PROTAC ternary complexes, while higher LogP may favor passive membrane permeability or organic-phase handling, directly informing linker selection during conjugate design.
- [1] Kuujia. DBCO-PEG6-NH-Boc (CAS 2828433-65-2) Product Datasheet. MW 711.84, LogP 1.9. View Source
